COX-1 Inhibition and Anti-Inflammatory Activity
The (E)-oxime derivative synthesized directly from 4-methyl-2-oxo-2H-chromene-7-carbaldehyde (compound 65) potently inhibited cyclooxygenase-1 (COX-1) by 78.9% at 1 mM and suppressed yeast-induced rat paw edema by 44.3% at the same concentration, with significant protection in adjuvant-induced arthritis in rats [1]. Within the same study, other coumarin Mannich bases and 7-azomethine derivatives showed preferential activity against lipoxygenase (LOX) rather than COX-1, and a distinct coumarin-pyrazole series (3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones) achieved selective COX-2 inhibition (COX-2 IC₅₀ = 1.79–4.35 μM; selectivity index = 6.8–16.7), with the most potent analog (COX-2 IC₅₀ = 1.79 μM; COX-1 IC₅₀ >30 μM; selectivity index >16.7) showing 59.86% edema inhibition at 5 h vs. 51.44% for celecoxib [1]. This places the 7-carbaldehyde-derived oxime firmly in the COX-1-preferring space, distinct from the COX-2-selective behavior of structurally related coumarin-pyrazoles [1].
| Evidence Dimension | Cyclooxygenase-1 (COX-1) inhibition |
|---|---|
| Target Compound Data | COX-1 inhibition: 78.9% at 1 mM (oxime derivative); Rat paw edema inhibition: 44.3% at 1 mM |
| Comparator Or Baseline | Coumarin-pyrazole analog (R₂=OMe, R₁=H): COX-2 IC₅₀ = 1.79 μM, COX-1 IC₅₀ >30 μM (COX-2 selective); Celecoxib: 51.44% edema inhibition at 5 h |
| Quantified Difference | COX-1 vs. COX-2 selectivity inversion; edema inhibition differs by mechanism (COX-1-preferring at 1 mM vs. COX-2-selective at IC₅₀ range 1.79–4.35 μM) |
| Conditions | In vitro COX-1 enzyme assay at 1 mM; in vivo yeast-induced rat paw edema and adjuvant-induced arthritis models (Kontogiorgis et al., 2003) |
Why This Matters
For users seeking a COX-1-preferring scaffold for inflammatory pain research, the 7-carbaldehyde serves as a unique precursor to oxime derivatives with COX-1 inhibitory activity, a profile not achievable with 7-hydroxy or 7-methoxy starting materials.
- [1] Kontogiorgis, C.; Hadjipavlou-Litina, D. Biological Evaluation of Several Coumarin Derivatives Designed as Possible Anti-inflammatory/Antioxidant Agents. J. Enzyme Inhib. Med. Chem. 2003, 18, 63–69. DOI: 10.1080/1475636031000069291. View Source
